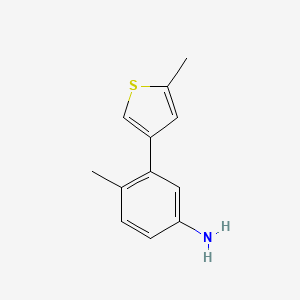
4-Methyl-3-(5-methylthiophen-3-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-(5-methylthiophen-3-yl)aniline is a thiophene-based aniline derivative with the molecular formula C₁₂H₁₃NS and a molecular weight of 203.3 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a methyl group and an aniline moiety, making it a versatile chemical in various research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 4-Methyl-3-(5-methylthiophen-3-yl)aniline, often involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods
Industrial production methods for thiophene derivatives typically involve large-scale chemical reactions under controlled conditions. These methods may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-3-(5-methylthiophen-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
4-Methyl-3-(5-methylthiophen-3-yl)aniline has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-Methyl-3-(5-methylthiophen-3-yl)aniline involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Methyl-3-(5-methylthiophen-3-yl)aniline include other thiophene derivatives such as:
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H13NS |
|---|---|
Peso molecular |
203.31 g/mol |
Nombre IUPAC |
4-methyl-3-(5-methylthiophen-3-yl)aniline |
InChI |
InChI=1S/C12H13NS/c1-8-3-4-11(13)6-12(8)10-5-9(2)14-7-10/h3-7H,13H2,1-2H3 |
Clave InChI |
WBHMIVFBZYRNLF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N)C2=CSC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B13067576.png)
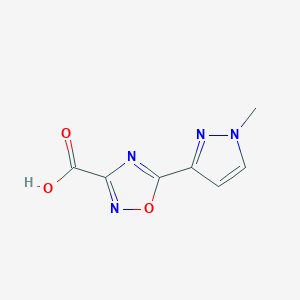
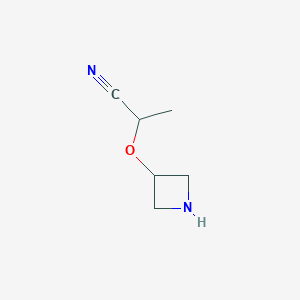

![4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13067604.png)
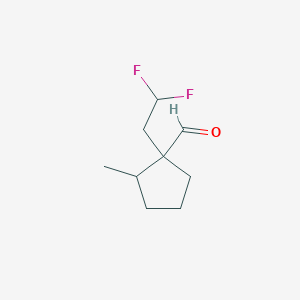
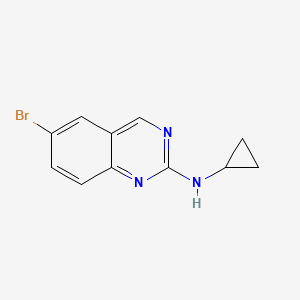
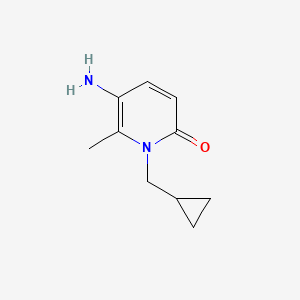
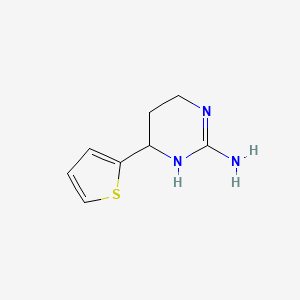
![Propanoic acid, 2,2-dimethyl-, 3-[(1R,2R)-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]cyclopropyl]-4-hydroxyphenyl ester, rel-](/img/structure/B13067622.png)
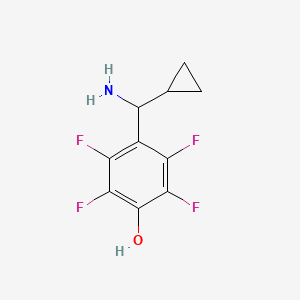
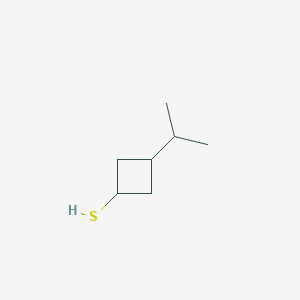
![1-Fluoro-3-[(2-fluorophenyl)amino]propan-2-ol](/img/structure/B13067642.png)
